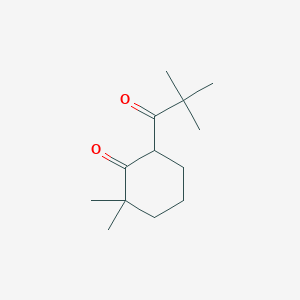
6-(2,2-Dimethylpropanoyl)-2,2-dimethylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,2-Dimethylpropanoyl)-2,2-dimethylcyclohexan-1-one is a synthetic organic compound characterized by its unique structural features It contains a cyclohexane ring substituted with a 2,2-dimethylpropanoyl group and two additional methyl groups at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2-Dimethylpropanoyl)-2,2-dimethylcyclohexan-1-one typically involves the acylation of 2,2-dimethylcyclohexanone with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is then quenched with water, and the product is extracted and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, solvent recycling and waste minimization strategies are employed to ensure sustainability and cost-effectiveness.
化学反応の分析
Types of Reactions
6-(2,2-Dimethylpropanoyl)-2,2-dimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanones or cyclohexanols.
科学的研究の応用
6-(2,2-Dimethylpropanoyl)-2,2-dimethylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-(2,2-Dimethylpropanoyl)-2,2-dimethylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting biochemical processes within cells. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
- 2-(2,2-Dimethylpropanoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- {2-[(2,2-Dimethylpropanoyl)amino]-1,3-thiazol-4-yl}acetic acid
Uniqueness
6-(2,2-Dimethylpropanoyl)-2,2-dimethylcyclohexan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for targeted applications in research and industry.
特性
分子式 |
C13H22O2 |
|---|---|
分子量 |
210.31 g/mol |
IUPAC名 |
6-(2,2-dimethylpropanoyl)-2,2-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C13H22O2/c1-12(2,3)10(14)9-7-6-8-13(4,5)11(9)15/h9H,6-8H2,1-5H3 |
InChIキー |
FNSUMWZCOVCCRF-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(C1=O)C(=O)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


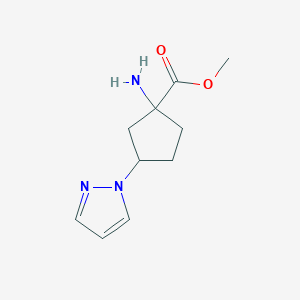
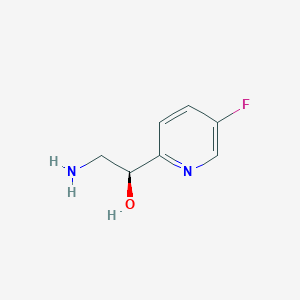
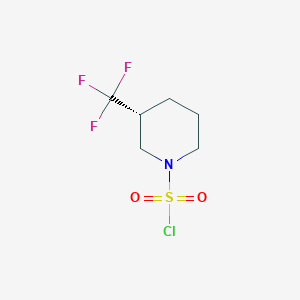
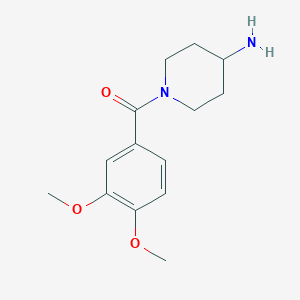

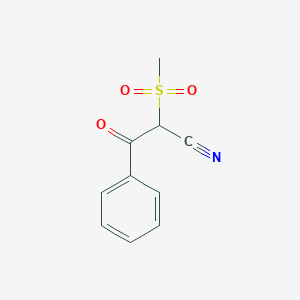
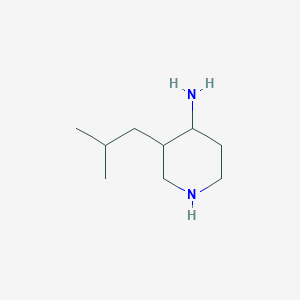
![(5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B15273731.png)
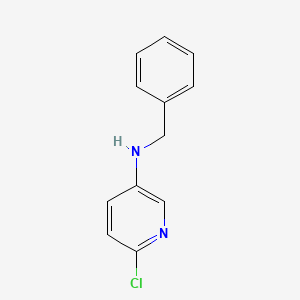
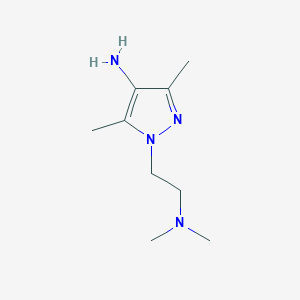
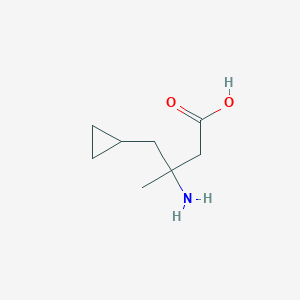
![1-[(2-Methylpentan-3-yl)amino]propan-2-ol](/img/structure/B15273762.png)
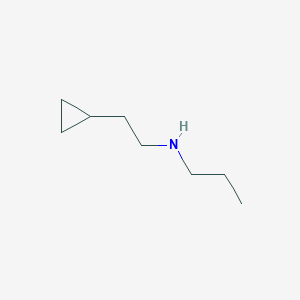
![5-Bromo-2,3-dimethylimidazo[2,1-B][1,3]thiazole](/img/structure/B15273779.png)
